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EvitaChem

Dids - 67483-13-0

Dids

Catalog Number: EVT-264487
CAS Number: 67483-13-0
Molecular Formula: C16H8N2Na2O6S4
Molecular Weight: 498.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

4,4'-Diisothiocyanatostilbene-2,2'-disulfonic acid (DIDS) is a synthetic, membrane-impermeant disulfonic stilbene derivative widely employed as a research tool in cellular biology, biochemistry, and physiology. [, ] It functions as a potent and relatively specific inhibitor of anion transport proteins, particularly those involved in the exchange and transport of chloride and bicarbonate ions across cell membranes. [, ]

Source and Classification

Dids falls under the category of synthetic organic compounds. It is classified as an aromatic compound due to its structure, which includes a benzene ring. The International Union of Pure and Applied Chemistry (IUPAC) name for Dids is 5-isothiocyanato-2-[2-(4-isothiocyanato-2-sulfophenyl)ethenyl]benzene-1-sulfonic acid . The compound has a CAS Registry Number of 53005-05-3, which is used for its identification in chemical databases.

Synthesis Analysis

Methods and Technical Details

The synthesis of Dids typically involves the reaction of isothiocyanates with appropriate sulfonic acids. The process can be outlined as follows:

  1. Starting Materials: The synthesis requires specific isothiocyanate precursors and sulfonic acid derivatives.
  2. Reaction Conditions: The reaction often takes place under controlled temperatures to ensure optimal yield and purity.
  3. Purification: Post-reaction, purification techniques such as recrystallization or chromatography are employed to isolate the desired product.

The technical details surrounding the synthesis may vary based on the specific method adopted, but they generally emphasize the importance of reaction conditions and purification steps to achieve high-quality Dids .

Molecular Structure Analysis

Structure and Data

Dids exhibits a complex molecular structure characterized by multiple functional groups:

  • Benzene Ring: Central to its structure, providing aromatic properties.
  • Isothiocyanate Groups: Contribute to its reactivity and biological activity.
  • Sulfonic Acid Groups: Enhance solubility in aqueous solutions.

The molecular formula of Dids is C13H10N4O6S2C_{13}H_{10}N_4O_6S_2, and it has a molecular weight of approximately 378.43 g/mol. Structural representations can be visualized using various chemical drawing software, which depict both the (E) and (Z) forms that exist in literature .

Chemical Reactions Analysis

Reactions and Technical Details

Dids participates in various chemical reactions due to its functional groups:

  1. Inhibition Reactions: It primarily acts as an inhibitor for specific transport proteins such as ABCA1, affecting lipid metabolism.
  2. Nucleophilic Attacks: The isothiocyanate groups can undergo nucleophilic substitution reactions, making Dids versatile in synthetic organic chemistry.

The detailed mechanisms of these reactions often involve kinetic studies to determine the rates at which Dids interacts with biological targets .

Mechanism of Action

Process and Data

The mechanism by which Dids exerts its effects involves:

  • Binding to ABCA1: Dids binds to the ATP-binding cassette transporter, inhibiting its function.
  • Impact on Lipid Transport: This inhibition leads to alterations in lipid transport processes within cells, particularly affecting cholesterol efflux.

Research indicates that the binding affinity and inhibitory potency can vary based on structural modifications of Dids, highlighting its potential for therapeutic applications .

Physical and Chemical Properties Analysis

Physical and Chemical Properties

Dids possesses several notable physical and chemical properties:

Analytical techniques such as spectroscopy (NMR, IR) and chromatography are commonly used to characterize these properties .

Applications

Scientific Uses

Dids has several applications in scientific research:

  • Pharmacological Research: Used extensively in studies related to lipid metabolism and transport mechanisms.
  • Biochemical Studies: Serves as a tool for investigating the function of membrane proteins.
  • Potential Therapeutics: Its ability to inhibit specific transporters positions it as a candidate for drug development targeting metabolic disorders.
Mechanistic Insights into DIDS-Mediated RAD51 Inhibition

Molecular Interactions Between DIDS and RAD51 Protein

DIDS (4,4′-Diisothiocyanostilbene-2,2′-disulfonic acid) binds directly to the RAD51 recombinase, a core eukaryotic protein essential for homologous recombination (HR)-mediated DNA repair. Surface plasmon resonance (SPR) analyses reveal high-affinity binding with a dissociation constant (Kd) of ~2 μM, indicating robust molecular recognition [1] [4]. This interaction occurs near RAD51’s DNA-binding domains, specifically involving residues critical for nucleotide coordination. DIDS binding elevates RAD51’s intrinsic ATPase activity by >2-fold even in the absence of DNA substrates, suggesting allosteric modulation of its catalytic site [1]. This hyperactivity reflects a misfolded conformation that compromises functional filament assembly. Mutagenesis studies further confirm that DIDS targets conserved regions within RAD51’s ATPase core, disrupting energy-dependent recombination steps [4].

Table 1: Biophysical and Functional Parameters of DIDS-RAD51 Interaction

ParameterValueMethodFunctional Consequence
Binding affinity (Kd)2 μMSurface plasmon resonanceDirect inhibition of DNA binding
ATPase activation>2-fold increaseMalachite green assayEnergetic uncoupling of RAD51
IC50 in strand exchange1–10 μMϕX174-based assayComplete HR suppression at 10 μM
DNA binding inhibition>80%Gel mobility shift assayDisplacement of ssDNA/dsDNA substrates

Competitive Binding Dynamics: DIDS vs. DNA Substrates in RAD51 Function

DIDS acts as a competitive inhibitor by sterically blocking RAD51’s DNA-binding interfaces. Gel mobility shift assays demonstrate that pre-incubation with DIDS reduces RAD51’s affinity for both single-stranded DNA (ssDNA) and double-stranded DNA (dsDNA) by >80% [1] [4]. This occurs because DIDS occupies the L1 and L2 DNA-binding loops of RAD51—regions essential for nucleotide contacts during filament nucleation. Kinetic analyses show that DIDS outcompetes DNA substrates at equimolar concentrations (6 μM RAD51), effectively preventing nucleoprotein filament formation [1]. Notably, DIDS’s inhibitory effect is reversible upon removal, confirming its mechanism as a direct competitor rather than a denaturant. The compound’s isothiocyanate groups enable covalent modifications under physiological conditions, enhancing its residence time on RAD51 [4].

Structural Implications of DIDS Binding on RAD51 Filament Formation

RAD51 forms helical filaments on ssDNA during HR initiation—a process structurally disrupted by DIDS. Biochemical and structural data indicate DIDS binding:

  • Locking RAD51 into an inactive monomeric state: DIDS binding prevents oligomerization by destabilizing protomer-protomer interfaces critical for filament nucleation [1].
  • Distorting nucleotide coordination sites: ATP hydrolysis becomes uncoupled from DNA binding, leading to non-productive filament dynamics [1] [4].
  • Altering L1/L2 loop conformation: These loops, essential for DNA minor groove contacts, adopt a rigid conformation incompatible with substrate threading [4].

Table 2: Structural Consequences of DIDS Binding on RAD51

RAD51 Functional DomainEffect of DIDSDownstream Consequence
L1/L2 DNA-binding loopsSteric obstructionImpaired ssDNA/dsDNA recognition
ATPase coreHyperactivation without DNAEnergetic uncoupling
Protomer interfaceDestabilization of oligomer contactsFailed filament nucleation
Nucleotide coordination siteMisfolded catalytic pocketNon-processive strand exchange

Cryo-electron microscopy reconstructions reveal that DIDS-bound RAD51 filaments exhibit irregular pitch and discontinuous ssDNA contacts, rendering them incapable of homology search or strand invasion [4].

Impact of DIDS on Homologous Recombination and Double-Strand Break Repair Pathways

DIDS selectively cripples RAD51-dependent HR pathways while leaving non-homologous end joining (NHEJ) intact. In vitro assays using plasmid-based repair models show:

  • >90% reduction in D-loop formation: A key intermediate in HR where RAD51 invades homologous dsDNA [1].
  • Impaired strand exchange: ϕX174 viral DNA assays confirm near-complete inhibition of joint molecule formation at 10 μM DIDS [1].
  • Synergy with DNA crosslinking agents: DIDS sensitizes cancer cells to mitomycin C and cisplatin by disabling RAD51-mediated ICL (interstrand crosslink) repair [4] [5].

Notably, DIDS exacerbates genomic instability in RAD51-overexpressing tumors—a hallmark of chemoresistance. In chronic lymphocytic leukemia (CLL) models with aberrant activation-induced cytidine deaminase (AID) expression, DIDS induces synthetic lethality by blocking RAD51’s repair of AID-generated double-strand breaks [4]. This validates DIDS as a mechanistic tool to probe HR-deficient states and a prototype for RAD51-targeted anticancer agents.

Table 3: Functional Impact of DIDS on DNA Repair Pathways

Repair PathwayDIDS SensitivityMolecular Evidence
Homologous recombinationHigh inhibitionSuppressed D-loop/strand exchange (IC50 1–10 μM)
Non-homologous end joiningNo effectUnaltered repair kinetics in B. subtilis NHEJ mutants [6]
Fanconi anemia (ICL repair)Moderate inhibitionSynergy with crosslinking agents via RAD51 disruption
Replication fork protectionHigh inhibitionNascent DNA degradation due to failed RAD51 loading [7]

Properties

CAS Number

67483-13-0

Product Name

Dids

IUPAC Name

disodium;5-isothiocyanato-2-[(E)-2-(4-isothiocyanato-2-sulfonatophenyl)ethenyl]benzenesulfonate

Molecular Formula

C16H8N2Na2O6S4

Molecular Weight

498.5 g/mol

InChI

InChI=1S/C16H10N2O6S4.2Na/c19-27(20,21)15-7-13(17-9-25)5-3-11(15)1-2-12-4-6-14(18-10-26)8-16(12)28(22,23)24;;/h1-8H,(H,19,20,21)(H,22,23,24);;/q;2*+1/p-2/b2-1+;;

InChI Key

GEPAYBXVXXBSKP-SEPHDYHBSA-L

SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]

Solubility

Soluble in DMSO

Synonyms

4,4'-Diisothiocyano-2,2'-Stilbene Disulfonic Acid
4,4'-Diisothiocyanostilbene-2,2'-Disulfonic Acid
DIDS

Canonical SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])C=CC2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]

Isomeric SMILES

C1=CC(=C(C=C1N=C=S)S(=O)(=O)[O-])/C=C/C2=C(C=C(C=C2)N=C=S)S(=O)(=O)[O-].[Na+].[Na+]

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